molecular formula C14H13N5O4S B2893203 N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1428373-87-8

N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2893203
CAS No.: 1428373-87-8
M. Wt: 347.35
InChI Key: ITDJQYBBERJDGE-UHFFFAOYSA-N
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Description

N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4,5-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen-containing reagents.

    Carbamoylation: The thiazole derivative is then subjected to carbamoylation using isocyanates to introduce the carbamoyl group.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving appropriate precursors, such as amino alcohols and carboxylic acids.

    Isoxazole Ring Formation: The final step involves the formation of the isoxazole ring, which can be achieved through a cyclization reaction involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiazole and isoxazole rings.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings, which require specific chemical functionalities.

Mechanism of Action

The mechanism by which N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its combination of multiple heterocyclic rings in a single molecule, providing a unique set of chemical and biological properties

Properties

IUPAC Name

N-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4S/c1-6-4-9(19-23-6)11(20)17-13-16-10(5-22-13)12(21)18-14-15-7(2)8(3)24-14/h4-5H,1-3H3,(H,15,18,21)(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDJQYBBERJDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=C(S3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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